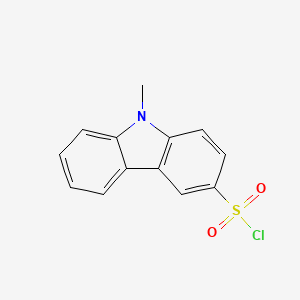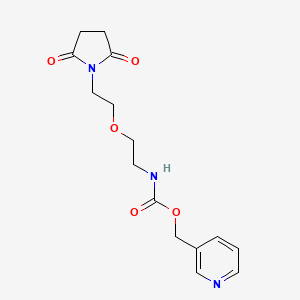
Pyridin-3-ylmethyl (2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a bifunctional linker for antibody-drug-conjugation (ADC) . It is a derivative of 2,5-dioxopyrrolidin-1-yl .
Synthesis Analysis
The synthesis of similar compounds involves an optimized coupling reaction . The reaction yields several hybrid compounds that show broad-spectrum activity in widely accepted animal seizure models .Physical And Chemical Properties Analysis
The compound is a solid or semi-solid or lump or liquid . It should be stored in a freezer, under -20C, in an inert atmosphere . The molecular weight is 354.32 .Applications De Recherche Scientifique
- Pyridin-3-ylmethyl (2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)carbamate can serve as a novel linker in ADCs. These conjugates combine monoclonal antibodies with cytotoxic agents, allowing targeted delivery of drugs to specific cells (e.g., cancer cells). The compound’s stability and reactivity make it suitable for this purpose .
- 1- [2- (Trimethylsilyl)ethoxycarbonyloxy]pyrrolidin-2,5-dione (Teoc-OSu) , a derivative of our compound, acts as an acylating reagent. Researchers use it to produce Teoc-amino acid derivatives, which find applications in peptide synthesis and drug development .
- Previous studies involving related compounds (such as 2-(2,5-dioxopyrrolidin-1-yl)propanamides ) revealed interactions with voltage-gated sodium channels and Cav 1.2 (L-type) calcium channels. While these interactions occurred at high concentrations, further investigation may uncover potential anticonvulsant properties .
Antibody Drug Conjugates (ADCs)
Acylating Reagent for Teoc-Amino Acid Derivatives
Anticonvulsant Research
Mécanisme D'action
The mechanism of action of similar compounds involves inhibition of calcium currents mediated by Cav 1.2 (L-type) channels . They also show high metabolic stability on human liver microsomes, negligible hepatotoxicity, and relatively weak inhibition of CYP3A4, CYP2D6, and CYP2C9 isoforms of cytochrome P450 .
Safety and Hazards
Orientations Futures
The promising in vivo activity profile and drug-like properties of similar compounds make them interesting candidates for further preclinical development . They could potentially be used in the treatment of bacterial and parasitic infections, and therefore, could help medicinal chemists design future chemotherapeutic agents to avoid rapid drug resistance .
Propriétés
IUPAC Name |
pyridin-3-ylmethyl N-[2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O5/c19-13-3-4-14(20)18(13)7-9-22-8-6-17-15(21)23-11-12-2-1-5-16-10-12/h1-2,5,10H,3-4,6-9,11H2,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGZXKXDQVAKYEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)CCOCCNC(=O)OCC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pyridin-3-ylmethyl (2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)carbamate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

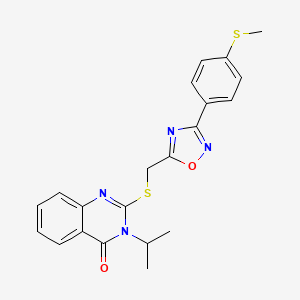
![N-(3-Methoxyphenyl)-6-phenyl-6,7-dihydro-4H-triazolo[5,1-c][1,4]oxazine-3-carboxamide](/img/structure/B2839768.png)
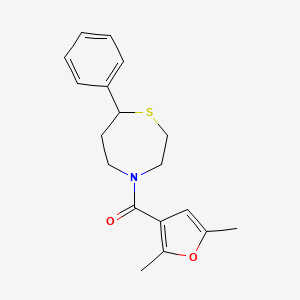
![2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,4-dichlorophenyl)acetamide](/img/structure/B2839774.png)
![(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(4-(trifluoromethyl)phenyl)methanone](/img/structure/B2839775.png)
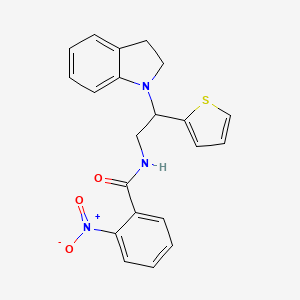
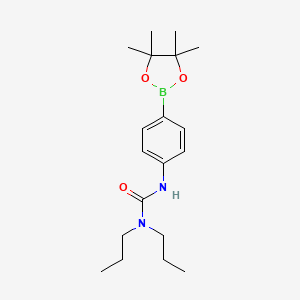
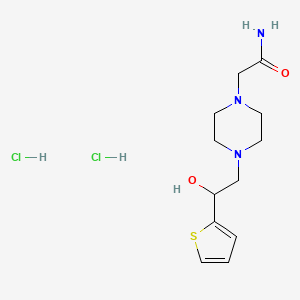
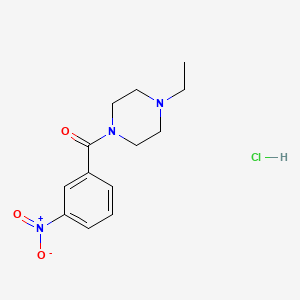
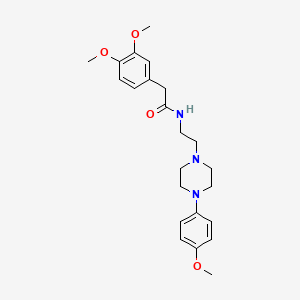
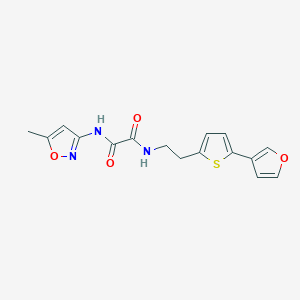
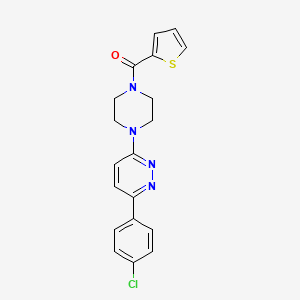
![N-(3-chloro-2-methylphenyl)-2-[(4-oxo-3-propyl-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2839787.png)
